Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate typically involves the reaction of 4-fluoroaniline with bromine and carbon disulfide to form 2-bromo-4-(4-fluorophenyl)thiazole. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. This combination of substituents is not commonly found in other thiazole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7BrFNO2S |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3 |
InChI Key |
RQEGJKDCKGNLGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.